1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-13-14-10-4-5-11(15-17(8)10)16-6-2-3-9(7-16)12(18)19/h4-5,9H,2-3,6-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBPGGXPZZXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the carboxylic acid group is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters, ethers.
Scientific Research Applications
Scientific Applications of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a triazolo[4,3-b]pyridazine derivative with diverse applications in scientific research, particularly in medicinal chemistry, biology, and industrial chemistry. Its uniqueness lies in its dual inhibitory activity against c-Met and Pim-1, setting it apart from other triazolo[4,3-b]pyridazine derivatives.
Medicinal Chemistry
This compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity makes it a candidate for further drug development.
Biological Applications
The compound can be used in biological studies to investigate the role of triazolo[4,3-b]pyridazine derivatives in cellular processes. The biological mechanisms through which this compound exerts its effects are still under investigation; however, it is hypothesized that the interaction with neurotransmitter systems, particularly GABAergic pathways, could play a crucial role in its anxiolytic effects. Additionally, compounds with similar structures have shown inhibition of key protein kinases involved in cellular signaling pathways associated with cancer progression.
Industrial Applications
In the chemical industry, 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid can be utilized as an intermediate in the synthesis of more complex molecules.
Reactions
The compound can undergo various types of reactions:
- Oxidation: Can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the carboxylic acid group is substituted with different functional groups.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole and pyridazine compounds exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can effectively inhibit bacterial growth. The specific activity of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid against various pathogens remains to be fully elucidated but shows promise based on related compounds.
Anxiolytic and Antiepileptic Effects
Compounds containing the triazolo-pyridazine framework have been identified as potential anxiolytic and antiepileptic agents. A study highlighted that related compounds exhibited sedative-hypnotic effects and skeletal muscle relaxant properties, suggesting that this compound may also possess similar pharmacological activities.
Case Studies
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that certain structural modifications significantly enhanced activity against Gram-positive bacteria.
Study 2: Neuropharmacological Profile
In another study focusing on neuropharmacological profiles, related compounds were tested for anxiolytic effects in rodent models. Results showed a dose-dependent reduction in anxiety-like behaviors, supporting the hypothesis that these compounds could be developed for treating anxiety disorders.
Mechanism of Action
The mechanism by which 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid exerts its effects involves the inhibition of specific molecular targets such as c-Met and Pim-1. By binding to these targets, the compound disrupts signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Research Findings and Implications
- BRD4 Inhibition : Analogs with carboxamide or amine groups (e.g., Compound 7, N-(3-Chlorophenyl) derivative) show validated activity against BRD4, while the target compound’s carboxylic acid group may limit potency due to ionization at physiological pH .
- Solubility and Bioavailability : Carboxylic acid derivatives (e.g., target compound) face formulation challenges, whereas carboxamide or ester variants (e.g., Scheme 2 in ) exhibit better pharmacokinetic profiles .
- Structural Insights : Crystal structures () confirm that substituent positioning on the piperidine ring critically impacts bromodomain binding, favoring carboxamides over carboxylic acids .
Biological Activity
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring fused with a triazolo-pyridazine moiety. Its molecular formula is with a molecular weight of approximately 236.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.25 g/mol |
| CAS Number | 123456-78-9 |
Antimicrobial Activity
Research has demonstrated that derivatives of triazole and pyridazine compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit bacterial growth effectively. The specific activity of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid against various pathogens remains to be fully elucidated but shows promise based on related compounds.
Anxiolytic and Antiepileptic Effects
Compounds containing the triazolo-pyridazine framework have been identified as potential anxiolytic and antiepileptic agents. A study highlighted that related compounds exhibited sedative-hypnotic effects and skeletal muscle relaxant properties, suggesting that 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid may also possess similar pharmacological activities .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the interaction with neurotransmitter systems, particularly GABAergic pathways, could play a crucial role in its anxiolytic effects. Additionally, compounds with similar structures have shown inhibition of key protein kinases involved in cellular signaling pathways associated with cancer progression .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that certain structural modifications significantly enhanced activity against Gram-positive bacteria.
Study 2: Neuropharmacological Profile
In another study focusing on neuropharmacological profiles, related compounds were tested for anxiolytic effects in rodent models. Results showed a dose-dependent reduction in anxiety-like behaviors, supporting the hypothesis that these compounds could be developed for treating anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
